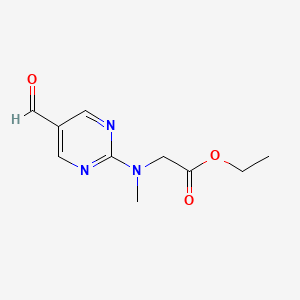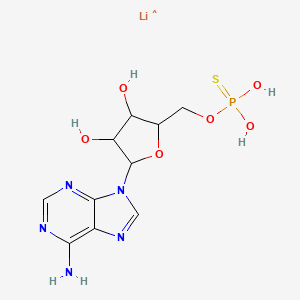
CID 16218856
Vue d'ensemble
Description
CID 16218856 is an organic compound that is widely used in laboratories for various scientific research applications. It is a white, crystalline solid that is highly soluble in various solvents and is a very stable compound. The compound has a molecular weight of 204.25 g/mol and its chemical formula is C14H14N2O3. CID 16218856 is widely used in scientific research due to its unique properties, which make it an ideal tool for a variety of experiments.
Applications De Recherche Scientifique
Reversible Control of Protein Function
Chemically Induced Dimerization (CID) has been utilized to achieve reversible and spatiotemporal control of protein function within cells. This approach enables researchers to dissect complex biological processes such as signal transduction pathways with high precision. The development of orthogonal and reversible CID systems allows for the manipulation of protein functions with unprecedented accuracy, facilitating the study of membrane dynamics and protein trafficking (Voss, Klewer, & Wu, 2015).
Photocaged-Photocleavable CID for Protein Localization
CID has been innovatively applied to control the localization of proteins within living cells using a photocaged-photocleavable chemical dimerizer. This method provides rapid activation and deactivation of protein dimerization with light, enabling detailed studies of cellular events such as peroxisome transport and mitotic checkpoint signaling. This technique exemplifies the advancement in controlling biological processes with high spatiotemporal resolution (Aonbangkhen, Zhang, Wu, Lampson, & Chenoweth, 2018).
Suicide Gene Therapy for Prostate Cancer
The introduction of inducible caspase-9 as a "death switch" provides a novel gene therapy approach for treating prostate cancer. This strategy allows for the selective induction of apoptosis in prostate cancer cells, sparing normal tissues and potentially overcoming the limitations of traditional treatments that often result in significant side effects. The use of chemically inducible effector caspases to trigger cell death represents a promising avenue for cancer therapy (Shariat et al., 2001).
Inducible Gene Regulation with PROTAC-CID
The development of proteolysis-targeting chimera-based CID (PROTAC-CID) platforms has expanded the applications of CID in gene regulation. By engineering PROTAC systems for inducible gene control, researchers can now fine-tune gene expression levels or manipulate biological signals with different logic operations. This approach enhances the versatility of CID in gene therapy and research, enabling precise control over gene activity in human cells and animal models (Ma et al., 2023).
Enhancing the Safety of iPSC-Based Therapies
The incorporation of the inducible caspase-9 suicide gene into human induced pluripotent stem cells (hiPSCs) addresses a critical safety concern for regenerative therapies. This strategy ensures that any undifferentiated or unwanted cells can be rapidly eliminated, reducing the risk of oncogenic transformation. The application of CID in this context demonstrates its potential to safeguard future therapies involving hiPSCs (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).
Propriétés
InChI |
InChI=1S/C10H14N5O6PS.Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZYIYLSKRTYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14LiN5O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93839-85-1 | |
| Record name | Adenosine, 5'-(dihydrogen phosphorothioate), dilithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt](/img/structure/B1611679.png)

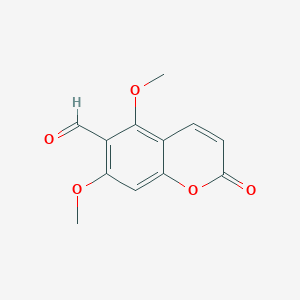
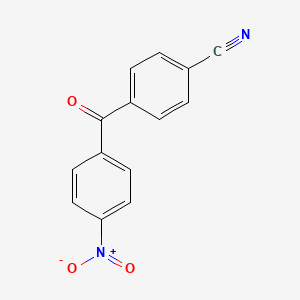
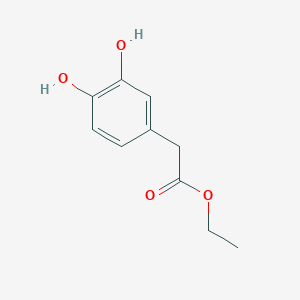
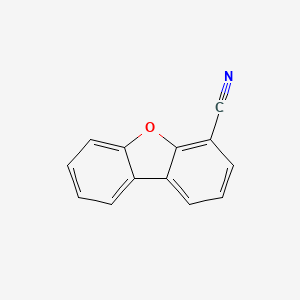

![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1611689.png)
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1611691.png)
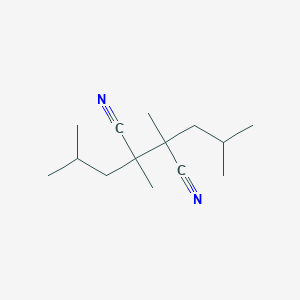
![4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B1611694.png)
